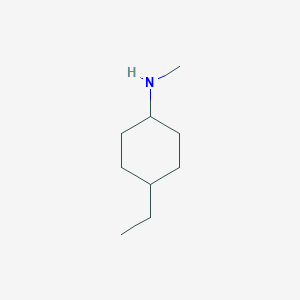

4-ethyl-N-methylcyclohexan-1-amine

Descripción general

Descripción

4-Ethyl-N-methylcyclohexan-1-amine is a chemical compound with the molecular formula C9H19N . It has a molecular weight of 141.26 . The compound is a liquid at room temperature .

Molecular Structure Analysis

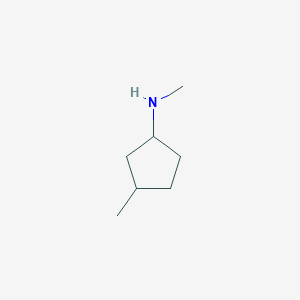

The InChI code for 4-ethyl-N-methylcyclohexan-1-amine is 1S/C9H19N/c1-3-8-4-6-9(10-2)7-5-8/h8-10H,3-7H2,1-2H3 . This indicates that the molecule consists of a cyclohexane ring with an ethyl group (C2H5) and a methylamine group (CH3NH) attached .Physical And Chemical Properties Analysis

4-Ethyl-N-methylcyclohexan-1-amine is a liquid at room temperature . The compound should be stored in a dark place, sealed, and at room temperature .Aplicaciones Científicas De Investigación

Chemical Transformations and Synthesis

Isomerization and Formation in Chemical Systems : 4-ethyl-N-methylcyclohexan-1-amine is involved in interesting chemical transformations. For example, in a KOH-DMSO system, alkyldiallylamines can be transformed into compounds including 1-ethyl-3-methylcyclohexane, demonstrating the compound's reactivity and potential for chemical synthesis (Musorin, 2003).

Organometallic and Polymer Chemistry : This compound can be a building block in organometallic chemistry. For instance, it can be involved in the synthesis of various organometallic compounds, such as 4-silacyclohexan-1-ylamines, highlighting its versatility in creating complex organic-inorganic molecules (Fischer, Burschka, & Tacke, 2014).

Electrochemistry

- Electrochemical Applications : Research has explored the electrochemical oxidation of primary amines, including compounds similar to 4-ethyl-N-methylcyclohexan-1-amine, in ionic liquid media. This study is crucial for understanding the electrochemical behavior of such amines, which could have implications in various electrochemical applications (Ghilane et al., 2010).

Biocatalysis

- Enzymatic Acetylation : The compound is relevant in biocatalytic processes, such as enzymatic acetylation of primary amines. This demonstrates its potential in biological and enzymatic reactions, which could be valuable in pharmaceutical and biochemical industries (Araújo & Porto, 2015).

Catalysis

- Catalytic Synthesis : It has applications in the synthesis of polyethylenes, where it can be used as a chain transfer agent in organolanthanide-mediated polymerizations. This application is significant in the field of polymer chemistry and materials science (Amin & Marks, 2007).

Material Science

- Conservation Materials : The compound's derivatives can be used in the synthesis of epoxy-silica polymers, which are important for stone conservation. This showcases its potential in material science, particularly in the preservation of cultural heritage (Cardiano et al., 2005).

Safety And Hazards

The compound is classified as dangerous, with hazard statements including H226 (flammable liquid and vapor), H302 (harmful if swallowed), H335 (may cause respiratory irritation), and H314 (causes severe skin burns and eye damage) . Precautionary measures include avoiding ignition sources, wearing protective gloves and eye/face protection, and ensuring good ventilation .

Propiedades

IUPAC Name |

4-ethyl-N-methylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-3-8-4-6-9(10-2)7-5-8/h8-10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMUYVTYTBICLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501304701 | |

| Record name | 4-Ethyl-N-methylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-N-methylcyclohexan-1-amine | |

CAS RN |

252854-34-5 | |

| Record name | 4-Ethyl-N-methylcyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252854-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethyl-N-methylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501304701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 5-chloro-2-(chloromethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B3255239.png)